1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound that features a piperidine ring substituted with an amino group and a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and alkenes.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using ammonia or primary amines.
Attachment of the Trifluoropropanone Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound is studied for its potential effects on cellular pathways and its ability to modulate enzyme activity.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopiperidin-1-yl)propan-1-one: Similar structure but lacks the trifluoromethyl group.
3-(4-Aminopiperidin-1-yl)methyl magnolol: Contains a magnolol scaffold and is studied for anticancer properties.
Uniqueness
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H13F3N2O |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13/h6H,1-5,12H2 |
InChI Key |
XVECYUUVEDNTHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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